

Technical Application Note: High-Purity Synthesis of 6-Ethoxy-5-nitroquinoline-4-carboxamide

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Compound of Interest

Compound Name:	6-Ethoxy-5-nitroquinoline-4-carboxamide
CAS No.:	89267-27-6
Cat. No.:	B12879117

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Abstract & Strategic Overview

The target molecule, **6-Ethoxy-5-nitroquinoline-4-carboxamide**, represents a highly functionalized quinoline scaffold, often utilized as a pharmacophore in kinase inhibitor development (analogous to the lenvatinib core) or as a precursor for tricyclic DNA-intercalating agents.[1]

The primary synthetic challenge lies in the regioselective introduction of the nitro group at the 5-position in the presence of the 6-ethoxy activating group. While standard quinoline nitration favors the 5- and 8-positions, the 6-ethoxy substituent strongly directs electrophilic aromatic substitution to the ortho positions (5 and 7).

This protocol utilizes a Linear Constructive Strategy:

- Core Assembly: Construction of the quinoline-4-carboxylic acid scaffold via the Pfitzinger Reaction.[2]

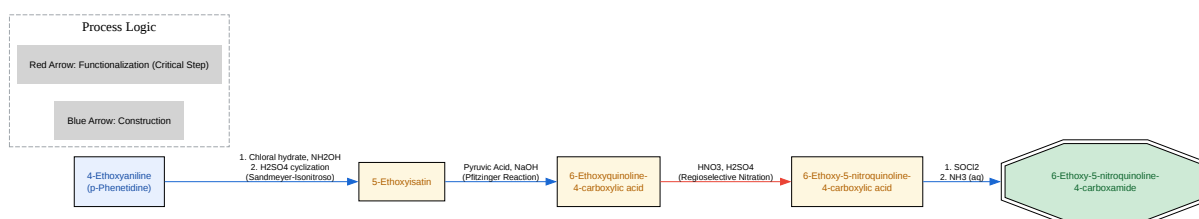
- Regioselective Functionalization: Nitration of the formed quinoline core, leveraging the "alpha-naphthalene" reactivity of position 5 combined with the ortho-directing effect of the ethoxy group to favor the 5-nitro isomer over the 7-nitro byproduct.
- Amidation: Conversion of the carboxylic acid to the primary carboxamide.

Retrosynthetic Analysis & Pathway Design[1]

The most robust route disconnects the amide back to the carboxylic acid, which is synthesized from 5-ethoxyisatin.

- Target: **6-Ethoxy-5-nitroquinoline-4-carboxamide**[1]
- Precursor 1: 6-Ethoxy-5-nitroquinoline-4-carboxylic acid[1]
- Precursor 2: 6-Ethoxyquinoline-4-carboxylic acid[1]
- Starting Materials: 5-Ethoxyisatin + Sodium Pyruvate (Pfitzinger Reaction)[1]

Reaction Pathway Diagram[2]



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Caption: Four-stage linear synthesis targeting the 5-nitro regioisomer via Pfitzinger cyclization and electrophilic nitration.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Ethoxyisatin

Note: If 5-ethoxyisatin is commercially sourced, proceed to Step 2. This step utilizes the Sandmeyer isonitrosoacetanilide synthesis, a reliable method for converting anilines to isatins.

[1]

Reagents:

- 4-Ethoxyaniline (p-Phenetidine): 13.7 g (0.1 mol)[1]
- Chloral hydrate: 18.2 g (0.11 mol)[1]
- Hydroxylamine hydrochloride: 22.0 g (0.32 mol)[1]
- Sodium sulfate (anhydrous): 50 g (in 200 mL water)[1]
- Concentrated Sulfuric Acid (H₂SO₄)[1]

Protocol:

- Isonitroso Formation: Dissolve chloral hydrate and sodium sulfate in water (250 mL). Add a solution of 4-ethoxyaniline in water/HCl (100 mL, acidified to pH 2).
- Add hydroxylamine hydrochloride solution. Heat the mixture to boiling for 2-3 minutes.
- Cool rapidly in an ice bath. The isonitrosoacetanilide intermediate will precipitate as a beige solid. Filter and dry.[3][4][5]
- Cyclization: Warm concentrated H₂SO₄ (60 mL) to 50°C.
- Add the dry isonitroso intermediate in small portions, keeping the temperature between 60-70°C (Exothermic!).
- After addition, heat to 80°C for 15 minutes.

- Cool to RT and pour onto crushed ice (500 g). The 5-ethoxyisatin precipitates as a red/orange solid.
- Filter, wash with water, and recrystallize from ethanol.[1][6]

Step 2: Pfitzinger Reaction to 6-Ethoxyquinoline-4-carboxylic acid

This step constructs the quinoline ring with the carboxylic acid handle at C4.

Reagents:

Reagent	Equivalents	Role
5-Ethoxyisatin	1.0 equiv	Scaffold Precursor
Sodium Pyruvate	1.5 equiv	C2-C3 Fragment Source
NaOH (33% aq)	Excess	Base/Solvent

| HCl (conc) | - | Acidification |[1]

Protocol:

- Suspend 5-ethoxyisatin (10.0 g, 52.3 mmol) in 33% aqueous NaOH (60 mL). The isatin ring opens to form the isatin salt (solution turns yellow).
- Add sodium pyruvate (8.6 g, 78.5 mmol) dissolved in a minimum amount of water.
- Reflux the mixture gently (100°C) for 4-6 hours.
- Cool the reaction mixture to room temperature.
- Acidification: Slowly add concentrated HCl to adjust pH to 3-4. The product, 6-ethoxyquinoline-4-carboxylic acid, will precipitate as a bulky solid.[1]
- Filter the solid and wash with water (3 x 50 mL) to remove salts.
- Purification: Recrystallize from glacial acetic acid or DMF/Ethanol to yield a pale yellow solid.

- Yield Expectation: 75-85%.^[7]

Step 3: Regioselective Nitration (Critical Step)

The introduction of the nitro group at C5 is favored electronically (ortho to ethoxy, alpha-naphthalene position) but competes with C7.

Reagents:

- 6-Ethoxyquinoline-4-carboxylic acid: 5.0 g (23 mmol)^[1]
- Concentrated Sulfuric Acid (H₂SO₄): 25 mL^[1]
- Fuming Nitric Acid (HNO₃, >90%): 1.5 mL (1.5 equiv)^[1]

Protocol:

- Dissolve the starting carboxylic acid in concentrated H₂SO₄ (25 mL) at 0°C. Stir until fully dissolved.
- Addition: Add fuming HNO₃ dropwise over 20 minutes, maintaining the internal temperature below 5°C.
- Allow the mixture to warm to room temperature and stir for 2 hours.
 - Mechanism Check: The protonated quinolinium ring deactivates the pyridine side.^[5] The ethoxy group activates the benzene ring. The 5-position is kinetically favored over the 7-position.
- Quench: Pour the reaction mixture onto crushed ice (150 g). The crude nitro-acid precipitates.
- Isolation: Filter the yellow solid.
- Purification (Isomer Separation):
 - The crude solid is a mixture (approx. 85:15 ratio of 5-nitro : 7-nitro).
 - Dissolve the solid in hot Ethanol/Acetic Acid (9:1).

- The 5-nitro isomer is typically less soluble. Allow to cool slowly to crystallize the pure 6-ethoxy-5-nitroquinoline-4-carboxylic acid.
- Verify regiochemistry via ^1H NMR (Look for ortho-coupling of H7/H8 protons; H8 will be a doublet, H7 a doublet.[1] In the 7-nitro isomer, H5 and H8 would be singlets).

Step 4: Amide Formation

Conversion of the acid to the primary amide.

Reagents:

- 6-Ethoxy-5-nitroquinoline-4-carboxylic acid: 2.62 g (10 mmol)[1]
- Thionyl Chloride (SOCl_2): 10 mL (Excess)[1]
- Aqueous Ammonia (25%) or NH_3 gas in THF.
- DMF (catalytic): 3 drops.

Protocol:

- Suspend the carboxylic acid in dry Toluene or DCM (20 mL).
- Add Thionyl Chloride and catalytic DMF.
- Reflux for 2 hours until the solution becomes clear (formation of acid chloride).
- Evaporate the solvent and excess SOCl_2 under reduced pressure (ensure efficient trapping of HCl/SO_2 gases).
- Redissolve the residue in anhydrous THF (20 mL) or Dichloromethane.
- Amination: Cool to 0°C . Bubble anhydrous NH_3 gas through the solution OR add dropwise to a stirred solution of concentrated aqueous ammonia (20 mL) at 0°C .
- Stir for 1 hour at room temperature.

- Workup: Evaporate organic solvent (if THF/DCM used). If aqueous ammonia was used, filter the precipitated solid.[3]
- Wash the solid with water (to remove NH₄Cl) and cold ethanol.
- Final Polish: Recrystallize from Ethanol/DMF to obtain **6-Ethoxy-5-nitroquinoline-4-carboxamide** as a yellow crystalline solid.

Critical Process Parameters (CPPs) & Troubleshooting

Parameter	Specification	Impact	Corrective Action
Nitration Temp	< 5°C during addition	High temp promotes dinitration or degradation.[1]	Use dry ice/acetone bath if exotherm is rapid.
Isomer Purity	> 95% 5-nitro	7-nitro isomer is a common impurity.	Recrystallize from AcOH. 5-nitro is generally less soluble.
Pfizer pH	Final pH 3-4	pH > 5 leaves product as salt; pH < 1 precipitates impurities.	Use a calibrated pH meter during acidification.
Amidation Moisture	Strictly Anhydrous (Step 4a)	Water hydrolyzes acid chloride back to acid.	Use fresh SOCl ₂ and dry solvents.

Safety & Handling

- Nitric Acid/Sulfuric Acid: Extremely corrosive. The nitration step carries a risk of thermal runaway. Perform in a functioning fume hood behind a blast shield.
- Thionyl Chloride: Releases toxic HCl and SO₂ gases. Use a scrubber system.
- Nitro Compounds: Potentially explosive if dried completely and heated. Handle intermediates with care.

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